2-(1-吡咯啉基)烟醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

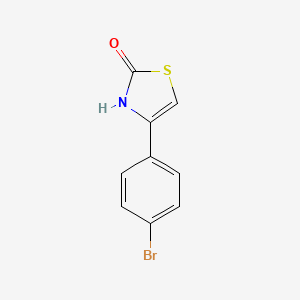

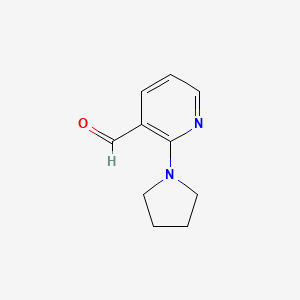

2-(1-Pyrrolidinyl)nicotinaldehyde is a compound that can be associated with the pyridine nucleotide cycle and is related to nicotinamide, a product of the degradation of pyridine nucleotides such as NAD and NADP . It is structurally related to various pyridine and pyrrolidine derivatives, which are often explored for their potential biological activities and as intermediates in the synthesis of pharmaceutical compounds.

Synthesis Analysis

The synthesis of related compounds involves several steps starting from basic pyridine structures. For instance, a hexahydropyrrolo[3,2-f]pyrindine skeleton, which is a tricyclic nicotine analogue, was constructed from a key intermediate via intramolecular azomethine ylide-alkene [3 + 2] cycloaddition . Another synthesis approach for a pyridine derivative involved a palladium-catalyzed cyanation/reduction sequence . Additionally, bridged nicotinates with pyridinophane skeletons were synthesized using a unique pyridine-formation reaction . These methods highlight the versatility and complexity of synthesizing pyridine-related compounds, which could be applicable to the synthesis of 2-(1-Pyrrolidinyl)nicotinaldehyde.

Molecular Structure Analysis

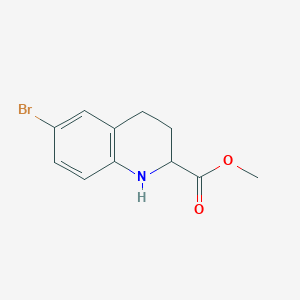

The molecular structure of 2-(1-Pyrrolidinyl)nicotinaldehyde would be expected to contain a pyridine ring attached to an aldehyde group and a pyrrolidine ring. The stereochemistry and conformation of such compounds are crucial, as evidenced by the synthesis of stereoisomers of pyrrolidinyl-benzodioxane derivatives, which showed varying affinities for the alpha4beta2 nicotinic acetylcholine receptor . The molecular structure directly influences the biological activity and interaction with biological targets.

Chemical Reactions Analysis

Compounds similar to 2-(1-Pyrrolidinyl)nicotinaldehyde can participate in various chemical reactions. For example, nicotinamide derivatives have been used as catalysts in the synthesis of 2-amino-3-cyanopyridines . The Claisen-Schmidt condensation was employed to synthesize pyridinyl analogues of dibenzylideneacetone, which displayed diverse biological activities . These reactions demonstrate the reactivity of the pyridine and pyrrolidine moieties in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(1-Pyrrolidinyl)nicotinaldehyde would likely be influenced by its functional groups. For instance, the presence of the aldehyde group would contribute to its reactivity in condensation reactions . The pyrrolidine ring could affect the compound's solubility and stability, as seen in the synthesis of nicotinamide derivatives . The stereochemistry could also play a significant role in the compound's affinity for biological receptors .

科学研究应用

合成和反应

2-(1-吡咯啉基)烟醛在各种杂环化合物的合成中起着关键作用。例如,它与2-氰基乙硫脲反应,生成2-氰基-3-吡啶-3-基丙-2-烯硫脲,进一步反应产生6'-氨基-2'-硫代-1',2'-二氢-3,4'-联吡啶-3',5'-二氰基。这些化合物在创造具有潜在应用的各种杂环化合物方面具有重要潜力,包括制药和材料科学(Attaby et al., 2007)。

生物催化和氧化还原化学

在生物催化和氧化还原化学领域,2-(1-吡咯啉基)烟醛衍生物,特别是烟酰胺辅酶类似物,引起了人们的兴趣。由于它们能够模拟天然氧化还原辅酶NAD+/NADH,这些类似物被用于酶促和化学氧化还原反应中的氢转移(Paul, Arends, & Hollmann, 2014)。

生化评价

对2-(1-吡咯啉基)烟醛衍生物的生化性质进行了广泛研究。一项研究集中在烟酰胺衍生物上,发现这些化合物表现出类似于天然NADH的功能和特性。这种相似性在生化应用中至关重要,特别是在酶促反应中,它们可以模拟或增强天然辅酶的功能(Falcone et al., 2019)。

合成肌气镇受体激动剂

与2-(1-吡咯啉基)烟醛相关的烟醛,已被用于合成一系列噁二唑碘化物,这些化合物是潜在的肌气镇受体激动剂。这表明了2-(1-吡咯啉基)烟醛在合成具有神经生物学应用的化合物方面的潜力(Hu et al., 2010)。

结构表征和药物应用

从2-(1-吡咯啉基)烟醛合成的化合物已经进行了结构表征,并且已经评估了其药物性质。例如,通过取代烟醛和丙酮缩合合成的化合物已经显示出抑制NF-κB的激活和某些癌细胞的生长,以及中断HIV-1相互作用的能力(Cao et al., 2012)。

安全和危害

The safety data sheet for a similar compound, “(1-Pyrrolidinyl)nicotinic acid”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash thoroughly after handling, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

未来方向

The future directions of “2-(1-Pyrrolidinyl)nicotinaldehyde” could involve further exploration of its potential therapeutic applications. The pyrrolidine ring is a versatile scaffold for novel biologically active compounds, and this work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

属性

IUPAC Name |

2-pyrrolidin-1-ylpyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c13-8-9-4-3-5-11-10(9)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTACFSVJFQMXQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC=N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383389 |

Source

|

| Record name | 2-(1-pyrrolidinyl)nicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Pyrrolidinyl)nicotinaldehyde | |

CAS RN |

690632-39-4 |

Source

|

| Record name | 2-(1-pyrrolidinyl)nicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B1273637.png)